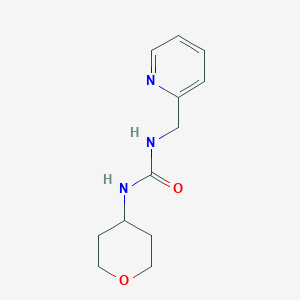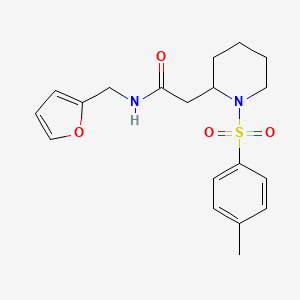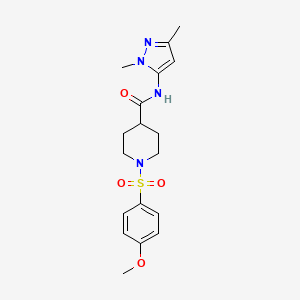
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C24H22N4OS and its molecular weight is 414.53. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity and Mechanisms
(3,4-Dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone, as part of its derivative family, has shown promising anticancer effects. LFZ-4-46, a compound within this family, was studied for its anti-cancer mechanism on human breast and prostate cancer cells. It significantly inhibited the viability of cancer cells in a time- and dose-dependent manner without affecting the viability of normal mammary epithelial MCF-10A cells. The compound induced cell apoptosis and cycle arrest mediated by DNA damage, activating the mitogen-activated protein kinases pathway and demonstrating potent antitumor effects in vivo (Xu et al., 2021).
Synthesis and Potential Pharmacological Activities
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone and its derivatives has been an area of interest due to their potential pharmacological activities. For instance, the synthesis of similar compounds involving cinnoline and pyrazole moieties has been reported, highlighting the wide spectrum of pharmacological activities such compounds may possess, including antimicrobial, anti-inflammatory, and anticancer activities (Bawa et al., 2010).
Antibacterial Screening and Chemical Properties
Another derivative, incorporating a thiazolyl pyrazole and benzoxazole framework, was synthesized and characterized for its antibacterial activities. This study underscores the chemical diversity and biological potential of compounds within this class, supporting ongoing research into their applications (Landage et al., 2019).
Antimicrobial Evaluation
Research into the antimicrobial evaluation of functionalized heterocycles derived from novel quinolinyl chalcone, including derivatives of (3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone, has shown that these compounds possess significant antibacterial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Hassan & Farouk, 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-amine, which is synthesized from commercially available starting materials. The second intermediate is 3,4-dihydroisoquinolin-2(1H)-one, which is synthesized from 2-nitrobenzaldehyde and cyclohexanone. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "cyclohexanone", "4-methyl-2-(p-tolyl)thiazol-5-carboxylic acid", "thionyl chloride", "hydrazine hydrate", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "3,4-dihydroisoquinolin-2(1H)-one" ], "Reaction": [ "Synthesis of 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-amine:", "- Dissolve 4-methyl-2-(p-tolyl)thiazol-5-carboxylic acid in thionyl chloride and reflux for 2 hours.", "- Cool the reaction mixture and add hydrazine hydrate. Reflux for 2 hours.", "- Cool the reaction mixture and filter the solid product. Wash with water and dry.", "- Dissolve the solid product in ethanol and add triethylamine and 3,4-dihydroisoquinolin-2(1H)-one. Stir for 24 hours.", "- Purify the product by column chromatography to obtain 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-amine.", "Synthesis of 3,4-dihydroisoquinolin-2(1H)-one:", "- Dissolve 2-nitrobenzaldehyde and cyclohexanone in ethanol and add sodium borohydride. Stir for 24 hours.", "- Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.", "- Wash the organic layer with water and brine, then dry over magnesium sulfate.", "- Concentrate the solution and purify the product by column chromatography to obtain 3,4-dihydroisoquinolin-2(1H)-one.", "Coupling of intermediates:", "- Dissolve 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-amine and 3,4-dihydroisoquinolin-2(1H)-one in DMF.", "- Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Stir for 24 hours.", "- Purify the product by column chromatography to obtain '(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone'." ] } | |
CAS RN |
1240278-53-8 |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone |
Molecular Formula |
C24H22N4OS |
Molecular Weight |
414.53 |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C24H22N4OS/c1-15-7-9-18(10-8-15)23-25-16(2)22(30-23)20-13-21(27-26-20)24(29)28-12-11-17-5-3-4-6-19(17)14-28/h3-10,13H,11-12,14H2,1-2H3,(H,26,27) |
InChI Key |
IURWDKZMWUEZSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCC5=CC=CC=C5C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




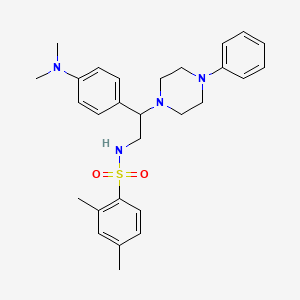



![2,6-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide](/img/structure/B2392761.png)

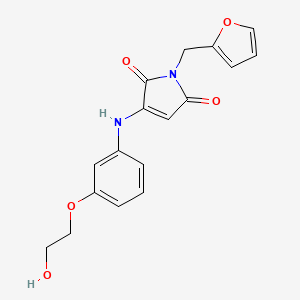
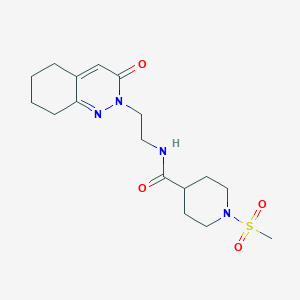
![5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2392766.png)
